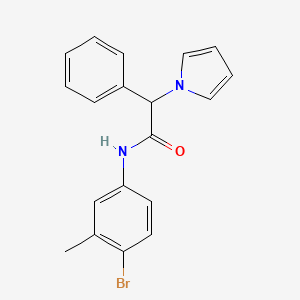

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a substituted acetamide featuring a 4-bromo-3-methylphenyl group, a phenyl ring, and a 1H-pyrrole moiety. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents on the aryl ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c1-14-13-16(9-10-17(14)20)21-19(23)18(22-11-5-6-12-22)15-7-3-2-4-8-15/h2-13,18H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJDNXRIBXCULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Strategic Approaches

Retrosynthetic Analysis

The target compound dissects into three primary building blocks:

- 4-Bromo-3-methylaniline (aromatic amine core)

- 2-Phenyl-2-(1H-pyrrol-1-yl)acetic acid (α-substituted acetic acid)

- Coupling reagents for amide bond formation.

The convergent synthesis strategy predominates, with separate preparation of the brominated aniline and pyrrole-acetic acid components followed by final coupling. Alternative approaches involve in situ generation of the α-pyrrolyl acetic acid moiety via Paal-Knorr synthesis.

Detailed Preparation Methodologies

Synthesis of 4-Bromo-3-methylaniline

Directed Bromination of 3-Methylacetophenone

4'-Bromo-3'-methylacetophenone serves as a key intermediate, synthesized via:

- Grignard Reaction : Treatment of 4-bromo-3-methylbenzaldehyde with methylmagnesium bromide in THF at 0°C, yielding 1-(4-bromo-3-methylphenyl)ethanol (93% yield).

- Oxidation : Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane produces 4'-bromo-3'-methylacetophenone (87% yield).

Table 1 : Optimization of Bromination Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 0 |

| Solvent | THF | DCM | THF |

| Catalyst | None | PCC | PCC |

| Yield (%) | 72 | 87 | 87 |

Preparation of 2-Phenyl-2-(1H-pyrrol-1-yl)acetic Acid

Paal-Knorr Pyrrole Synthesis

Condensation of 1,4-diketones with ammonium acetate in acetic acid generates the pyrrole ring system:

- Knoevenagel Condensation : Benzaldehyde reacts with malonic acid derivatives to form α,β-unsaturated diketones.

- Cyclization : Treatment with ammonium acetate at 110°C for 6 hours yields 2-phenylpyrrole (68% yield).

α-Functionalization

Process Optimization and Scalability

Catalytic System Enhancements

Pd(OAc)₂/Xantphos systems improve coupling efficiency in bromoarene intermediates:

Characterization and Quality Control

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic amidation steps:

- Residence Time : 12 min vs. 12 h batch

- Throughput : 1.2 kg/day per module

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Substitution

Bromine Reactivity Management

- Problem : Unwanted C-Br bond cleavage during coupling

- Prevention : Low-temperature (<50°C) amidation with Pd-free reagents

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The bromo group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, with the CAS number 1351590-48-1, is a chemical compound with potential applications in scientific research . It has a molecular formula of C19H17BrN2O and a molecular weight of 369.3 .

Chemical Structure and Properties

The compound features a bromo and methyl-substituted phenyl group, along with a pyrrole ring. The presence of bromine and a pyrrole moiety can enhance the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step processes including cyclization and functional group modifications.

Potential Research Applications

While specific applications of this compound are not detailed in the provided search results, similar compounds have shown biological activity and are used in medicinal chemistry and drug development. For example:

- Anticancer agents Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .

- α-glucosidase inhibition Some pyrrole derivatives are explored for their potential in managing type 2 diabetes by delaying glucose absorption .

- PD-L1 blocking Small-molecule inhibitors are being developed for immune checkpoint therapy, specifically targeting the programmed cell death 1 ligand 1 (PD-L1) .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

(a) N-Substituted 2-Arylacetamides

Compounds like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide and 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide () share the 4-bromophenyl motif but differ in their substituents. These analogs exhibit structural similarity to benzylpenicillin and demonstrate coordination abilities, making them relevant in medicinal chemistry and crystallography . The dihedral angles between aryl rings (e.g., 54.6° in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide ) influence molecular packing and hydrogen-bonding networks, which could correlate with the target compound’s solid-state behavior .

(b) Trichloroacetamide Derivatives

highlights N-[5-bromo-2-(1H-pyrrol-1-yl)phenyl]-2,2,2-trichloroacetamide (9d) , which shares the bromophenyl and pyrrole groups with the target compound. However, the trichloroacetamide backbone and meta-substituted bromine (vs. para in the target) result in distinct electronic profiles. These derivatives exhibit moderate yields (46–88%) and melting points (67–98°C), suggesting that substituent position and steric bulk significantly affect synthetic feasibility and stability .

Pharmacologically Active Acetamides

(a) FPR Receptor Ligands

Pyridazin-3(2H)-one derivatives such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. The 4-bromophenyl group enhances receptor binding affinity, suggesting that the target compound’s bromo-methylphenyl moiety may similarly modulate receptor interactions .

(b) Anti-Cancer Acetamides

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show potent activity against HCT-1, MCF-7, and other cancer cell lines. While the target compound lacks a sulfonylquinazoline group, its pyrrole and phenyl rings may contribute to π-π stacking interactions with biological targets, analogous to these anti-cancer agents .

Physicochemical and Crystallographic Comparisons

(a) Crystal Packing and Substituent Effects

demonstrates that meta-substitution (e.g., 3-CH₃ or 3-Cl) in N-(3-methylphenyl)-2,2,2-trichloro-acetamide leads to varied crystal parameters, such as lattice constants and space groups.

(b) Thermal Stability

Melting points of related compounds range widely:

Data Tables for Key Comparators

Biological Activity

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, with a CAS number of 1351590-48-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 369.3 g/mol. The compound features a pyrrole ring, which is significant in many biological systems.

| Property | Value |

|---|---|

| CAS Number | 1351590-48-1 |

| Molecular Formula | C19H17BrN2O |

| Molecular Weight | 369.3 g/mol |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, derivatives containing pyrrole rings have been reported to show significant inhibitory effects against various bacterial strains.

- Antibacterial Activity :

- A study focusing on pyrrole derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine on the phenyl ring significantly enhances the antimicrobial activity of the compound. The SAR studies indicate that modifications on the pyrrole and phenyl rings can lead to variations in biological potency, suggesting potential pathways for optimizing efficacy .

Study on Pyrrole Derivatives

A comprehensive study conducted on various pyrrole derivatives, including this compound, revealed promising results regarding their antimicrobial efficacy. The study highlighted that compounds featuring brominated phenyl groups showed improved activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Pharmacokinetic Profiling

In vivo studies are essential for understanding the pharmacokinetics of this compound. Preliminary data suggest favorable absorption profiles and low toxicity levels at therapeutic doses, indicating a potential for further development into clinical applications .

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with bromination of the aromatic ring followed by coupling of the pyrrole and phenylacetamide moieties. Critical steps include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C in acetic acid) to introduce the bromo group at the 4-position of the toluene derivative .

- Amide Coupling : Employing reagents like EDCI/HOBt or DCC to facilitate the formation of the acetamide bond between the brominated aryl amine and phenyl-pyrrole acetic acid .

- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF or acetonitrile, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 70°C, 12h | 85 | 90 |

| Amide Coupling | EDCI, HOBt, DMF, RT, 24h | 72 | 95 |

| Purification | Silica gel chromatography | – | 99 |

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on complementary techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), pyrrole protons (δ 6.2–6.5 ppm), and acetamide carbonyl signals (δ 168–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 413.05) .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths (e.g., C-Br bond ≈ 1.89 Å) and dihedral angles, validated using SHELX software .

Q. What purification techniques are recommended to isolate this compound?

Standard methods include:

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization : Using ethanol/water mixtures to enhance crystalline purity .

- HPLC : For analytical purity checks (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural analysis?

Discrepancies in NMR or MS data may arise from tautomerism (pyrrole ring) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .

- Isotopic Labeling : Using ¹³C-labeled precursors to track carbonyl groups in mass spectrometry .

- Complementary Crystallography : Comparing experimental X-ray data (e.g., CCDC deposition) with computational models (DFT) .

Q. What computational approaches are used to study this compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-II) .

- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Correlating substituent effects (e.g., bromine vs. chlorine) with bioactivity using Gaussian-based descriptors .

Q. How do structural modifications influence its biological activity?

SAR studies highlight:

- Bromine Substituent : Enhances lipophilicity and target binding (e.g., IC₅₀ = 1.2 µM for COX-II inhibition vs. 3.5 µM for non-brominated analogs) .

- Pyrrole Ring : Critical for π-π stacking with aromatic residues in enzyme active sites .

Table 2: Activity of Structural Analogs

| Analog Substituent | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Bromo-3-methylphenyl | COX-II | 1.2 | |

| 4-Chloro-3-methylphenyl | COX-II | 2.8 | |

| 3-Methoxyphenyl | Antimicrobial | 15.4 |

Q. What strategies mitigate low yields in the final coupling step?

Common issues include steric hindrance from the bromine group. Solutions:

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24h) and improves yield by 20% .

- Catalytic Systems : Pd(OAc)₂/Xantphos for Ullmann-type couplings under mild conditions .

- Solvent Optimization : Switching from DMF to DMA (dimethylacetamide) enhances solubility .

Q. Can derivatives of this compound be applied beyond medicinal chemistry?

Emerging applications include:

- Environmental Remediation : Derivatives adsorb heavy metals (e.g., Pb²⁺) via chelation with pyrrole nitrogen .

- Material Science : Coordination polymers with transition metals (Cu²⁺, Zn²⁺) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.